3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
Description
The 1,2,4-oxadiazole core is substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a methylene-linked 2-ethylimidazole moiety. Imidazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory applications due to their ability to interact with biological targets via hydrogen bonding and π-π stacking . While direct synthesis data for this compound is unavailable in the provided evidence, analogous 1,2,4-oxadiazoles are typically synthesized via condensation of amidoximes with carboxylic acid derivatives in superbasic media (e.g., NaOH/DMSO) .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[(2-ethylimidazol-1-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-2-12-16-6-7-19(12)9-13-17-14(18-20-13)10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEKDXFNRFMYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a chlorophenyl moiety and an imidazole group, contributing to its pharmacological properties.
Oxadiazole derivatives exhibit various mechanisms of action that contribute to their biological activities:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown significant antibacterial and antifungal properties. The presence of halogen substituents (like chlorine) has been noted to enhance these effects by increasing lipophilicity and improving membrane penetration .
- Anticancer Activity : Research indicates that oxadiazoles can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, some derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Efficacy
A study evaluating various oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.15 | Induction of apoptosis |
| Similar Oxadiazole Derivative | A549 | 0.25 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising results against Mycobacterium tuberculosis , with certain derivatives demonstrating effective inhibition at low concentrations .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Staphylococcus aureus | 0.8 µg/mL |
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives in clinical settings:
- Antitumor Activity : In a study involving various cancer cell lines, a derivative similar to the target compound was found to induce apoptosis effectively through caspase activation pathways .
- Tuberculosis Treatment : A derivative was evaluated for its activity against resistant strains of Mycobacterium tuberculosis, showing significant promise as a novel treatment option in drug-resistant cases .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of the target compound, highlighting substituent differences and their implications:
Substituent Effects:
- Bromomethyl/chloromethyl analogs (e.g., ) are reactive intermediates for cross-coupling reactions.
- Aromatic Heterocycles (Imidazole vs. Triazole/Pyrrole): The 2-ethylimidazole in the target compound may offer stronger hydrogen-bonding capacity compared to triazoles (e.g., 7h ) or pyrroles (e.g., ), influencing pharmacokinetics.
- Spiro and Fused Rings: The spiro structure in introduces conformational rigidity, which could reduce metabolic degradation but may limit membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
